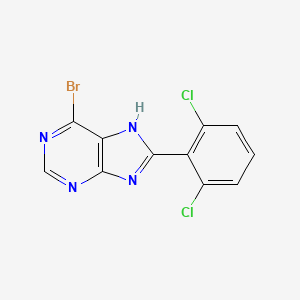

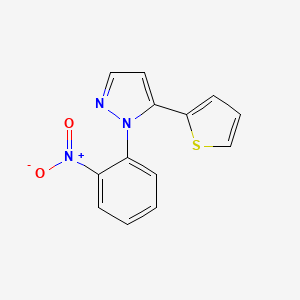

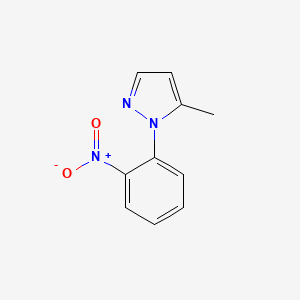

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various C- and N-nitroderivatives of five-membered azoles, including pyrazoles, has been summarized and critically discussed . The nitration reaction of azoles with nitric acid or sulfuric–nitric acid mixture is one of the main synthetic routes to nitroazoles . The nitration reactions with such nitrating agents as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate are reported .

Chemical Reactions Analysis

The lactonization of 2-(2-nitrophenyl)-1,3-cyclohexanediones containing an alcohol side chain and up to three distant prochiral elements is reported by isomerization under the mediation of simple organocatalysts such as quinidine . Through a process of ring expansion, strained nonalactones and decalactone are produced with up to three stereocenters in high er and dr (up to 99:1) .

Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bonding and Synthesis :

- Pyrazole derivatives, including 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole, have been studied for their reactivity related to intramolecular hydrogen bonds, impacting the synthesis of quinoxalines (Szlachcic et al., 2020).

Corrosion Inhibition in the Petroleum Industry :

- Pyrazol derivatives have shown potential as corrosion inhibitors in the petroleum industry, particularly for steel in acidic environments, suggesting their application in oil well stimulation (Singh et al., 2020).

Cancer Research and DNA/Protein Interaction :

- Ni(II) complexes with pyrazole-based ligands have been evaluated for their interaction with DNA and proteins, as well as their cytotoxicities against various cancer cell lines (Yu et al., 2017).

Study of Molecular Structure and Biological Importance :

- Detailed structural and spectral investigations of pyrazole derivatives have been conducted to understand their molecular structure and potential biological significance (Viveka et al., 2016).

Square Planar Complexes and Helical Structure :

- 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole has been identified as part of rare helically twisted synthetic organic molecules, leading to the synthesis of square planar Pd(II) complexes (Drew et al., 2007).

Antibacterial and Antifungal Properties :

- N-acetyl pyrazole derivatives have been synthesized and demonstrated to exhibit antibacterial and antifungal activities, suggesting their potential pharmaceutical applications (Dhaduk & Joshi, 2022).

Inhibition of Protein Kinase B :

- 5-Methyl-4-phenyl-1H-pyrazole has been identified as a low molecular weight inhibitor of protein kinase B (PKB), a crucial target in cancer therapy (Saxty et al., 2007).

Propiedades

IUPAC Name |

5-methyl-1-(2-nitrophenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEIRMZQXXUZMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697431 |

Source

|

| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

CAS RN |

1247439-67-3 |

Source

|

| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

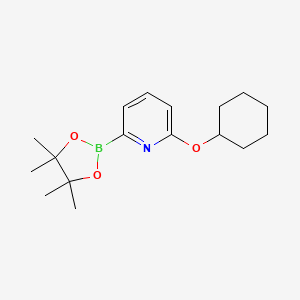

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)